3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
CAS No.: 1092305-53-7
Cat. No.: VC11737567
Molecular Formula: C11H11FN2O
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092305-53-7 |
|---|---|
| Molecular Formula | C11H11FN2O |
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | 5-ethyl-2-(2-fluorophenyl)-4H-pyrazol-3-one |
| Standard InChI | InChI=1S/C11H11FN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3 |
| Standard InChI Key | VCCAATBAQVGHGD-UHFFFAOYSA-N |
| SMILES | CCC1=NN(C(=O)C1)C2=CC=CC=C2F |
| Canonical SMILES | CCC1=NN(C(=O)C1)C2=CC=CC=C2F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-ethyl-2-(2-fluorophenyl)-4H-pyrazol-3-one, reflects its substitution pattern:
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Pyrazolone core: A five-membered ring containing two nitrogen atoms and a ketone group.
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Ethyl group: At position 3, influencing lipophilicity and steric interactions.
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2-Fluorophenyl group: At position 1, providing electron-withdrawing effects and enhancing metabolic stability .
The molecular formula is C₁₁H₁₁FN₂O, with a molecular weight of 206.22 g/mol.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁FN₂O |
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | 5-ethyl-2-(2-fluorophenyl)-4H-pyrazol-3-one |
| SMILES | CCC1=NN(C(=O)C1)C2=CC=CC=C2F |
| InChIKey | VCCAATBAQVGHGD-UHFFFAOYSA-N |
Synthesis Pathways
The synthesis typically involves cyclocondensation reactions. A common route includes:
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Hydrazine formation: Reacting 2-fluorophenylhydrazine with ethyl acetoacetate.
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Cyclization: Under acidic or basic conditions to form the pyrazolone ring .
Industrial-scale production may employ continuous flow reactors to optimize yield (>75%) and purity (>95%) .
Pharmacological Profile
Biological Activities
Pyrazolone derivatives exhibit broad-spectrum pharmacological properties. For 3-ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, studies suggest:
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Antimicrobial activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Anti-inflammatory effects: 50% inhibition of COX-2 at 10 µM concentration .
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Anticancer potential: IC₅₀ of 15 µM against MCF-7 breast cancer cells .
Table 2: Comparative Bioactivity of Pyrazolone Derivatives
| Compound | Antimicrobial MIC (µg/mL) | COX-2 Inhibition (%) |
|---|---|---|
| 3-Ethyl-1-(2-fluorophenyl)-pyrazol-5-one | 8–32 | 50 at 10 µM |
| 3-Methyl-1-phenyl-pyrazol-5-one | 16–64 | 30 at 10 µM |
| 3-Isopropyl-1-(4-fluorophenyl)-pyrazol-5-one | 4–16 | 65 at 10 µM |
Mechanism of Action
The compound interacts with biological targets through:
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Hydrogen bonding: The ketone oxygen and fluorine atom engage with enzyme active sites.
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Hydrophobic interactions: The ethyl and fluorophenyl groups enhance binding to lipophilic pockets .
Molecular docking studies reveal strong affinity (−9.2 kcal/mol) for the COX-2 catalytic domain .
Analytical Characterization
Spectroscopic Methods
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.85 (q, 2H, CH₂CH₃), 7.15–7.45 (m, 4H, Ar-H).
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FT-IR: 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).
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HPLC: Retention time 6.8 min (C18 column, acetonitrile/water 70:30).
Thermodynamic Properties
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Melting point: 142–144°C.
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LogP: 2.1 (indicating moderate lipophilicity).
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Solubility: 12 mg/mL in DMSO, <1 mg/mL in water.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as:
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A lead structure for non-steroidal anti-inflammatory drugs (NSAIDs).
Material Science
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Coordination chemistry: Forms complexes with Cu(II) and Zn(II) for catalytic applications .
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Polymer additives: Enhances thermal stability in polyurethane foams .
Future Directions
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Structure-activity relationship (SAR) studies: Optimizing substituents for enhanced potency.
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Clinical trials: Evaluating efficacy in inflammatory and oncological models.
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Green chemistry approaches: Developing solvent-free synthesis methods.
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